

4,5,6,7-Tetrahydro-1H-indole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indole

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An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and spectroscopic characterization of **4,5,6,7-Tetrahydro-1H-indole**. Furthermore, it delves into the emerging therapeutic applications of its derivatives, particularly as inhibitors of SIRT2 and tubulin polymerization, highlighting their potential in oncology and neurodegenerative diseases. Detailed experimental methodologies and data are presented to facilitate further research and development in this promising area.

Core Properties

4,5,6,7-Tetrahydro-1H-indole, also known as cyclohex[b]pyrrole, is a bicyclic aromatic amine. Its structure consists of a pyrrole ring fused to a cyclohexane ring.

Property	Value	Reference
CAS Number	13618-91-2	[1] [2]
Molecular Formula	C ₈ H ₁₁ N	
Molecular Weight	121.18 g/mol	
Appearance	Solid	
Melting Point	53-57 °C	
Purity	>95%	[1]

Spectroscopic and Analytical Data

A comprehensive understanding of the spectroscopic signature of **4,5,6,7-Tetrahydro-1H-indole** is crucial for its identification and characterization in synthetic and biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4,5,6,7-Tetrahydro-1H-indole**. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	~7.5-8.0	br s	-
H2	~6.5-6.7	t	~2.5
H3	~6.0-6.2	t	~2.5
H4, H7	~2.5-2.7	m	-
H5, H6	~1.7-1.9	m	-

¹³ C NMR	Chemical Shift (ppm)
C2	~120-122
C3	~100-102
C3a	~115-117
C4	~22-24
C5	~22-24
C6	~22-24
C7	~22-24
C7a	~128-130

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. A database entry for (6-C-13)-4,5,6,7-TETRAHYDROINDOLE confirms the presence of signals in the expected regions for the saturated carbon backbone.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4,5,6,7-Tetrahydro-1H-indole** is expected to show a prominent molecular ion peak (M^+) at m/z 121. The fragmentation pattern of indole derivatives is often characterized by the loss of small neutral molecules. For this compound, key fragmentation pathways would likely involve the saturated ring.

m/z	Proposed Fragment
121	$[M]^+$
120	$[M-H]^+$
93	$[M-C_2H_4]^+$
66	$[C_5H_4N]^+$

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **4,5,6,7-Tetrahydro-1H-indole** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3400	N-H stretch
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~1600-1450	C=C stretch (aromatic)
~1450-1300	C-N stretch
~740	C-H bend (aromatic)

The presence of a peak around 3400 cm⁻¹ is a strong indicator of the N-H bond in the pyrrole ring, confirming that polymerization, if it occurs, does not happen at the nitrogen atom.[4]

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of the 4,5,6,7-tetrahydroindole scaffold can be achieved through several established organic chemistry reactions. These methods primarily focus on the construction of the pyrrole ring onto a pre-existing cyclohexane backbone or the partial reduction of an indole ring.

Representative Synthetic Protocol: Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a versatile method for preparing substituted indoles. A common approach to the 4,5,6,7-tetrahydroindol-4-one precursor involves the condensation of 1,3-cyclohexanedione with an α -aminocarbonyl compound.[5] The resulting tetrahydroindolone can then be reduced to afford **4,5,6,7-Tetrahydro-1H-indole**.

Experimental Protocol (General)

- Step 1: Synthesis of 4,5,6,7-Tetrahydroindol-4-one.

- To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., acetic acid), add an α -aminoketone or an in-situ generated α -aminocarbonyl species.
- Heat the reaction mixture under reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

- Step 2: Reduction to **4,5,6,7-Tetrahydro-1H-indole**.
- The 4-keto group can be removed via a Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, the tetrahydroindolone is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

Other synthetic strategies include metal-catalyzed intermolecular and intramolecular cyclizations and the partial reduction of indole.^[6]

Chemical Reactivity

4,5,6,7-Tetrahydro-1H-indole is a valuable intermediate in organic synthesis. The pyrrole ring is susceptible to electrophilic substitution, and the N-H group can be readily alkylated or acylated. It can react with halides to form methyl sulfones and metal hydroxides, and with acyl halides to produce thiocyanates.

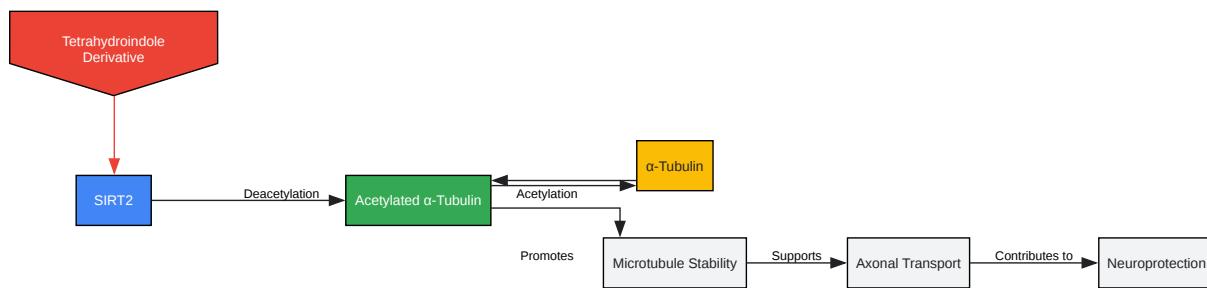
Applications in Drug Discovery and Development

The 4,5,6,7-tetrahydroindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have shown promise as potent and selective inhibitors of several key therapeutic targets.

SIRT2 Inhibition and Neurodegenerative Diseases

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 is a promising therapeutic strategy. Several studies have identified 4,5,6,7-tetrahydroindole derivatives as potent and selective SIRT2 inhibitors.^[6] These compounds can serve as starting points for the development of novel therapeutics for neurodegenerative disorders.

Below is a simplified representation of the SIRT2 signaling pathway and the role of its inhibitors.



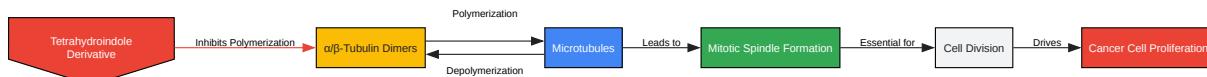
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Caption: SIRT2 deacetylation of α -tubulin and its inhibition.

Tubulin Polymerization Inhibition and Oncology

Microtubules are dynamic polymers of α - and β -tubulin that are essential for cell division, making them a key target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The 4,5,6,7-tetrahydroindole scaffold can be incorporated into novel tubulin polymerization inhibitors, offering a potential avenue for the development of new chemotherapeutic agents.

The following diagram illustrates the process of tubulin polymerization and its inhibition.



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Caption: Inhibition of tubulin polymerization by tetrahydroindole derivatives.

Conclusion

4,5,6,7-Tetrahydro-1H-indole is a compound with a rich chemical profile and significant potential for the development of novel therapeutics. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the design of compound libraries targeting a range of diseases. The demonstrated activity of its derivatives as SIRT2 and tubulin polymerization inhibitors underscores its importance in modern drug discovery. This technical guide provides a solid foundation of data and methodologies to support and inspire further exploration of this valuable chemical entity.

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- To cite this document: BenchChem. [4,5,6,7-Tetrahydro-1H-indole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080551#4-5-6-7-tetrahydro-1h-indole-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b080551#4-5-6-7-tetrahydro-1h-indole-cas-number-and-molecular-weight)

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